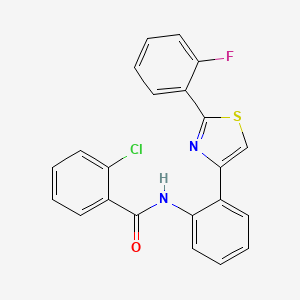

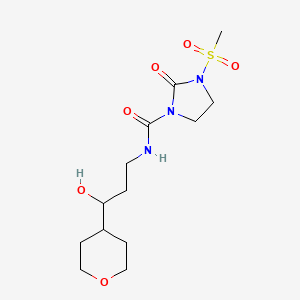

2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the chlorination of a benzamide core and subsequent thiazole ring formation. Researchers have employed various synthetic routes to access this molecule, optimizing yields and purity. Notably, the 2-chloro-N-(4-fluorophenyl)benzamide variant has also been studied .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide reveals its complexity. The central benzamide scaffold is flanked by a thiazole ring and a fluorophenyl group. The chlorine atom at position 2 adds further diversity. This arrangement influences its biological interactions and reactivity .

Chemical Reactions Analysis

The compound participates in various chemical reactions, including nucleophilic substitutions, amidations, and cyclizations. These reactions impact its stability, solubility, and bioavailability. Researchers have explored its behavior under different conditions, shedding light on its reactivity profile .

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds with the thiazole nucleus, like the one , have been studied for their potential as antimicrobial agents. They can exhibit antimicrobial activity by blocking the biosynthesis of bacterial lipids or through other mechanisms against various bacterial species . This makes them valuable in the development of new antimicrobial drugs, especially in the face of rising antibiotic resistance.

Anticancer Activity

Thiazole derivatives have shown promise in anticancer research, particularly against breast cancer cell lines such as MCF7. They can be compared to standard drugs like 5-fluorouracil in their efficacy. The compound’s ability to inhibit cancer cell proliferation makes it a candidate for further study as a potential chemotherapeutic agent .

Molecular Modelling

The molecular structure of thiazole derivatives allows for molecular modelling studies, which are crucial in drug design. These studies help in understanding the binding mode of active compounds with receptors, which is essential for rational drug designing .

Analgesic and Anti-inflammatory Activities

Some derivatives of the compound have shown significant analgesic and anti-inflammatory activities. This suggests potential applications in the development of new pain relief and anti-inflammatory medications .

Antitumor Properties

The thiazole nucleus is reported to have antitumor activities. This includes the potential to treat malignancies caused by abnormalities in cells, whether due to inherited genes or external exposure to chemicals and radiations .

Pharmacological Diversity

The structural diversity of thiazole derivatives lends itself to a wide range of pharmacological applications. This includes, but is not limited to, antimetabolite, antihypertensive, antileishmanial, antituberculostatic, and anticonvulsant activities. The compound’s versatility in medicinal chemistry makes it a valuable scaffold for developing various therapeutic agents .

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Given the broad biological activities of thiazole derivatives, it can be inferred that multiple pathways may be affected, leading to their diverse therapeutic outcomes .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Propriétés

IUPAC Name |

2-chloro-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClFN2OS/c23-17-10-4-1-7-14(17)21(27)25-19-12-6-3-9-16(19)20-13-28-22(26-20)15-8-2-5-11-18(15)24/h1-13H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNVTILVMSNPLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2908164.png)

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2908167.png)

![(2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B2908169.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2908171.png)

![1-[(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2908173.png)

![4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2908176.png)

![N-butyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2908186.png)